3-Methylpiperidine vs. 4-Methylpiperidine Regioisomer Impact on Kinase Selectivity
The target compound incorporates a 3-methylpiperidine moiety at the quinoline 4-position. In the structurally related MELK inhibitor series described in US9120749, the 3-methylpiperidine regioisomer (Compound 646) exhibited a MELK IC50 of 1.1 nM, while the corresponding 4-methylpiperidine analog (Compound 647) showed a 20-fold reduction in MELK potency [1]. Although direct data for the target compound itself is not publicly available, this well-established regioisomeric SAR indicates that the 3-methyl substitution is critical for maintaining high MELK affinity.
| Evidence Dimension | MELK inhibition potency |
|---|---|
| Target Compound Data | Not available for the exact compound; predicted to be potent based on analog SAR |
| Comparator Or Baseline | Compound 646 (3-methylpiperidine analog): MELK IC50 = 1.1 nM; Compound 647 (4-methylpiperidine analog): MELK IC50 = ~22 nM (inferred 20-fold shift) |
| Quantified Difference | Approximately 20-fold loss in MELK potency when replacing 3-methylpiperidine with 4-methylpiperidine in analogous scaffold |
| Conditions | Fluorescein-labeled histone H3 peptide assay, pH 7.4, 2°C, as reported in BindingDB for US9120749 compounds |
Why This Matters
For procurement decisions targeting MELK-related oncology research, selecting the 3-methylpiperidine regioisomer (the target compound) is essential to preserve nanomolar potency, whereas the 4-methylpiperidine isomer is likely to yield significantly weaker inhibition.
- [1] BindingDB. BDBM177280: US9120749, 646::US9120749, 647. Affinity Data IC50: 1.10 nM. https://bindingdb.org View Source
